Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate
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Overview
Description
Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C . This method allows for the formation of the oxazepine ring system, which is a key feature of this compound.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate involves its interaction with specific molecular targets and pathways. The oxazepine ring system may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepine derivatives and spirocyclic compounds. Examples include:
Uniqueness
Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1’-cyclopropane]-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl spiro[4,5-dihydro-2H-1,4-benzoxazepine-3,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-16-12(15)9-2-3-10-7-14-13(4-5-13)8-17-11(10)6-9/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI Key |
YVYXENKURRQMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC3(CC3)CO2)C=C1 |
Origin of Product |
United States |
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